molecular formula C40H26Ca3O20P4 B13119358 Phenolphthaleindiphosphatecalciumsalt

Phenolphthaleindiphosphatecalciumsalt

Cat. No.: B13119358
M. Wt: 1070.7 g/mol
InChI Key: XYQPGTIJEYIODE-UHFFFAOYSA-H
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Description

Historical Context of Chromogenic Phosphatase Substrates in Biochemical Analysis

The study of enzymes, particularly their kinetics and activity levels, was significantly advanced by the development of substrates that produce a colored product upon enzymatic reaction. These compounds, known as chromogenic substrates, provide a visual and quantifiable measure of enzyme function. Before their advent, enzyme assays were often complex, indirect, and labor-intensive.

The introduction of synthetic chromogenic substrates in the mid-20th century streamlined biochemical analysis. One of the earliest and most widely adopted chromogenic substrates for phosphatases was p-nitrophenyl phosphate (B84403) (pNPP). nih.gov When a phosphatase enzyme removes the phosphate group from pNPP, it yields p-nitrophenol, a yellow-colored compound under alkaline conditions. nih.gov This principle—an enzyme liberating a chromophore from a colorless substrate—became a foundational technique in enzymology. dcfinechemicals.com The development of these substrates was crucial for applications ranging from fundamental enzyme characterization in research laboratories to diagnostic assays in clinical settings. nih.gov The simplicity and reliability of chromogenic assays allowed for their automation and adaptation into microplate formats, greatly increasing throughput in research and diagnostics. nih.gov

Table 1: Key Developments in Chromogenic Substrate Technology Click on the headers to explore more information.

Decade Milestone Significance in Biochemical Analysis Key Compound Example
1970s Introduction of Peptide Substrates Enabled specific assays for enzymes of the coagulation, fibrinolytic, and complement systems. nih.gov Chromogenic peptide substrates
General Use in Immunoassays Became essential for detection in techniques like ELISA and Western blotting, where enzymes like Alkaline Phosphatase (AP) are used as labels. dcfinechemicals.com BCIP/NBT

| Ongoing | Development of Novel Substrates | Continuous research focuses on creating substrates with improved sensitivity, specificity, and different colorimetric properties for multiplexing. | Various proprietary substrates |

Foundational Role of Phenolphthalein (B1677637) Derivatives in Enzymatic Reaction Monitoring

Phenolphthalein is a classic acid-base indicator, renowned for its sharp color transition from colorless in acidic or neutral solutions to a vibrant pink in basic conditions (pH 8.3–10.0). wikipedia.org This property was ingeniously adapted for enzyme detection by chemically modifying the phenolphthalein molecule. By attaching phosphate groups to its hydroxyl moieties, scientists created phenolphthalein diphosphate (B83284), a stable, colorless molecule that can act as a substrate for phosphatase enzymes. mystrica.com

The enzymatic reaction involves the hydrolysis of the phosphate esters by a phosphatase, releasing the phenolphthalein molecule. nih.gov At the typical pH of the enzymatic reaction (which is often acidic or neutral), the liberated phenolphthalein remains colorless. sserc.org.uk The reaction is subsequently stopped, and the color is developed by adding an alkaline solution, such as sodium carbonate. sserc.org.ukpogo-app.co.uk This raises the pH, causing the phenolphthalein to convert to its pink anionic form, allowing for visual or spectrophotometric measurement. sserc.org.uk This two-step process provides precise control over the reaction timing. Phenolphthalein derivatives have been employed in various assays, including the microdetermination of both acid and alkaline phosphatases and in microbiological media to identify bacteria that produce phosphatase, such as Staphylococcus aureus. oup.comexodocientifica.com.br

Table 2: Comparison of Phenolphthalein and its Diphosphate Derivative Explore the properties of each compound below.

Property Phenolphthalein Phenolphthalein Diphosphate
Role in Assay Product / Chromophore Substrate
Color (at neutral pH) Colorless Colorless
Color (at alkaline pH > 8.3) Pink-Fuchsia Colorless

| Interaction with Phosphatase | None (it is the product) | Cleaved by the enzyme |

Academic Rationale for Investigating Phenolphthalein Diphosphate Calcium Salt as a Research Substrate

The academic rationale for using phenolphthalein diphosphate, including its calcium salt form, is rooted in its utility as a reliable and quantifiable substrate for studying phosphatase activity. Phosphatases are a broad class of enzymes crucial to countless cellular processes, and their activity levels can be indicative of various physiological or pathological states. helierscientific.com The use of phenolphthalein diphosphate allows researchers to probe the function of these enzymes in diverse contexts.

Research has demonstrated its application in the determination of both acid and alkaline phosphatase activity. oup.com For instance, it has been used to develop simple micromethods for quantifying phosphatase levels in biological samples. oup.com In microbiology, it is a key component of selective agar (B569324) media for identifying pathogenic bacteria; phosphatase-producing colonies of S. aureus, for example, can be detected when the liberated phenolphthalein turns pink after exposure to an alkali like ammonia. exodocientifica.com.brhimedialabs.com

The choice of a specific salt, such as the calcium salt, over other forms like the more common tetrasodium (B8768297) salt, is typically driven by specific requirements of the experimental system. mystrica.com These can include:

Solubility and Stability: Different salts exhibit varying solubility and stability in different buffer systems and storage conditions. The calcium salt may be selected for its optimal performance in a particular assay formulation, such as a test paper or solid medium. oup.com

Physical Properties: The physical characteristics of the salt, such as its hygroscopicity and flowability, can be important for manufacturing standardized diagnostic reagents. The use of calcium ions in other biochemical applications, such as the formation of gel beads, highlights the unique role this ion can play in creating specific material structures. mdpi.com

Ultimately, the investigation of phenolphthalein diphosphate calcium salt as a research substrate is driven by the need for robust, versatile, and cost-effective tools for the fundamental study and practical application of enzyme analysis.

Table 3: Research Findings Utilizing Phenolphthalein Diphosphate This table summarizes key research applications.

Area of Research Enzyme Target Finding / Application Reference
Clinical Chemistry Acid and Alkaline Phosphatases Development of a micromethod for phosphatase determination in clinical samples. oup.com
Microbiology Staphylococcal Phosphatase Used in agar medium to identify phosphatase-positive Staphylococcus aureus colonies. exodocientifica.com.brhimedialabs.com exodocientifica.com.brhimedialabs.com
Enzymology Acid Phosphatase Used to study end-product inhibition of phosphatase by phosphate ions. mystrica.compogo-app.co.uk mystrica.compogo-app.co.uk

| Biochemical Analysis | Phosphatase (general) | The enzymatic hydrolysis process was studied, identifying phenolphthalein monophosphate as an intermediate. | nih.gov |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H26Ca3O20P4

Molecular Weight

1070.7 g/mol

IUPAC Name

tricalcium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/2C20H16O10P2.3Ca/c2*21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25;;;/h2*1-12,21H,(H,26,27)(H2,23,24,25);;;/q;;3*+2/p-6

InChI Key

XYQPGTIJEYIODE-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for Phenolphthalein (B1677637) Diphosphate (B83284) Calcium Salt

The synthesis of phenolphthalein diphosphate calcium salt begins with the phosphorylation of phenolphthalein, followed by conversion to the desired calcium salt. The most common phosphorylation method involves reacting phenolphthalein with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base and a suitable solvent. sn-tin.comgoogle.com

A widely cited pathway proceeds as follows:

Phosphorylation: Phenolphthalein is dissolved in a solvent such as dichloromethane. The solution is cooled, typically to around 4°C in an ice bath, and phosphorus oxychloride is added. A tertiary amine base, like triethylamine, is then added dropwise to the suspension while vigorously stirring and maintaining the low temperature. google.com The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The reaction is typically allowed to proceed for several hours at a controlled temperature. sn-tin.comgoogle.com

Hydrolysis and Precipitation: After the reaction, cold distilled water is added. The organic solvent is removed by evaporation, leading to the formation of a precipitate of phenolphthalein diphosphate in its acidic form. sn-tin.com

Salt Formation: The crude phenolphthalein diphosphate precipitate is then redissolved in an alkaline solution, such as sodium hydroxide (B78521) (NaOH), and subsequently re-precipitated by acidifying the solution with a mineral acid like HCl to a pH of 1.0. sn-tin.comgoogle.com To form the calcium salt, this purified acidic form of phenolphthalein diphosphate is reacted with a calcium source, such as calcium chloride or calcium hydroxide, under controlled pH conditions. This results in the precipitation of the less soluble phenolphthalein diphosphate calcium salt.

Methodologies for the Preparation of Related Phenolphthalein Phosphate (B84403) Esters

The fundamental methodology for preparing phenolphthalein diphosphate can be adapted to synthesize other related phosphate esters. These variations often aim to create substrates for different enzymes or to alter the physical properties of the final compound.

Mono-Phosphate Ester Synthesis: The synthesis of phenolphthalein monophosphate can be achieved by carefully controlling the stoichiometry of the reactants. By using a limited amount of the phosphorylating agent (e.g., phosphorus oxychloride), it is possible to favor the phosphorylation of only one of the two hydroxyl groups on the phenolphthalein molecule. Separation of the resulting mixture of mono-, di-, and un-phosphorylated phenolphthalein is then necessary, typically achieved through chromatographic techniques.

Alternative Phosphorylating Agents: While phosphorus oxychloride is common, other phosphorylating agents can be employed. researchgate.net These can include polyphosphoric acid or other phosphorus halides. The choice of agent can influence reaction conditions and the purity of the final product. For instance, processes using phosphoric acid and a polyol may be heated under reduced pressure to drive the reaction by removing water.

Synthesis of Different Salt Forms: The acidic form of phenolphthalein diphosphate is a versatile intermediate that can be converted into various salt forms. The tetrasodium (B8768297) salt, for example, is prepared by dissolving the acidic precipitate in a stoichiometric amount of sodium hydroxide or sodium ethoxide solution. sn-tin.comgoogle.com Similarly, other alkali metal or alkaline earth metal salts can be prepared by using the corresponding base (e.g., potassium hydroxide for the potassium salt). wikipedia.org

Table 1: Comparison of Reagents in Phenolphthalein Ester Synthesis

Reagent Role Typical Compound Notes
Phenolphthalein Starting Material N/A The core structure providing the chromogenic properties. ntu.edu.tw
Phosphorus Oxychloride Phosphorylating Agent POCl₃ A highly reactive agent for adding phosphate groups to hydroxyls. sn-tin.comgoogle.com
Triethylamine Base/HCl Scavenger C₆H₁₅N Neutralizes HCl byproduct during phosphorylation. google.com
Dichloromethane Solvent CH₂Cl₂ A common organic solvent for the phosphorylation reaction. google.com
Sodium Hydroxide Base NaOH Used to dissolve the acidic product and in salt formation. sn-tin.com
Calcium Chloride Salt Formation CaCl₂ A source of calcium ions for precipitating the calcium salt. nih.gov

Approaches to Chemical Modification for Enhanced Substrate Properties in Research Assays

The modification of phenolphthalein-based substrates is undertaken to improve their performance in enzyme assays. The goal is often to alter properties like enzyme affinity (Km), turnover rate (kcat), or the spectral properties of the released chromophore.

One key area of modification involves introducing substituents onto the phenolphthalein ring structure itself before phosphorylation. For example, fluorination of the phenolphthalein molecule has been shown to shift the pKa of the resulting indicator. nih.gov Direct fluorination can place fluorine atoms at the ortho position relative to the hydroxyl groups. This electronic modification can alter the substrate's interaction with the enzyme's active site and shift the absorption wavelength of the released, colored product. Such shifts can be advantageous for minimizing interference from other components in a biological sample. nih.gov

These modifications can lead to substrates with:

Altered pH Optima: Changing the pKa can make the substrate more suitable for enzymes that operate under different pH conditions. nih.gov

Enhanced Sensitivity: Modifications that increase the molar extinction coefficient of the released phenolphthalein derivative can lead to a stronger color signal per unit of enzyme activity, thereby increasing the sensitivity of the assay.

Improved Specificity: While challenging, modifications can be designed to favor the binding of a specific phosphatase isozyme, although this often falls under the broader field of enzyme engineering. nih.gov

Analytical Verification of Synthesized Compounds for Research Purity

Ensuring the purity and identity of synthesized phenolphthalein diphosphate calcium salt is critical for its use as a reliable research reagent. A combination of analytical techniques is employed for this verification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity. A reversed-phase HPLC method can effectively separate the diphosphate product from starting materials (phenolphthalein), monophosphate intermediates, and other impurities. researchgate.net By comparing the retention time to a known standard and analyzing the peak area, the purity can be quantified.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like electrospray ionization mass spectrometry (ESI-MS) can provide the exact mass of the phenolphthalein diphosphate anion, confirming the successful addition of two phosphate groups. nih.gov

UV-Visible Spectroscopy: This technique is used to confirm the chromogenic properties of the compound after enzymatic cleavage. The synthesized substrate should be colorless at an alkaline pH, but upon treatment with a phosphatase (like alkaline phosphatase), it should yield phenolphthalein, which exhibits a characteristic strong absorbance peak around 550-560 nm under basic conditions. nih.gov

Table 2: Analytical Techniques for Compound Verification

Technique Purpose Information Obtained
HPLC Purity Assessment Retention time, percentage of impurities, quantification. researchgate.net
Mass Spectrometry Identity Confirmation Molecular weight of the target compound and fragments. nih.gov
NMR Spectroscopy Structural Elucidation Confirmation of phosphate group attachment and overall molecular structure.
UV-Vis Spectroscopy Functional Verification Confirms the release of the chromophore after enzymatic action. nih.gov

Enzymatic Hydrolysis Mechanisms and Kinetics

Substrate Specificity of Phenolphthalein (B1677637) Diphosphate (B83284) Calcium Salt for Phosphatase Enzymes

Phosphatase enzymes catalyze the hydrolysis of phosphomonoesters and phosphodiesters, playing a crucial role in cellular metabolism by releasing inorganic phosphate (B84403). sserc.org.uk The utility of phenolphthalein diphosphate as a substrate stems from its broad reactivity with various classes of these enzymes.

Alkaline phosphatases (APs) are a group of enzymes that exhibit optimal activity in alkaline pH environments (typically pH 8-10). nih.gov Phenolphthalein diphosphate is a well-established substrate for various alkaline phosphatases, including those from calf intestine, bacteria, and human tissues. exodocientifica.com.brresearchgate.net The enzymatic reaction involves the sequential hydrolysis of the two phosphate groups. The initial hydrolysis yields phenolphthalein monophosphate and an inorganic phosphate ion. The monophosphate intermediate can then be further hydrolyzed to produce phenolphthalein and a second phosphate ion.

The interaction is highly specific, and the rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of necessary co-factors like zinc and magnesium ions for the enzyme's catalytic activity. nih.gov The release of phenolphthalein is the basis for quantitative assays; in an alkaline solution (pH > 8.2), the deprotonated phenolphthalein molecule turns a vibrant pink or fuchsia color, which can be measured spectrophotometrically at approximately 550 nm. sserc.org.uk This colorimetric signal allows for real-time monitoring of the enzyme's activity.

Acid phosphatases (ACPs) are another class of phosphatases that function optimally under acidic conditions (pH < 7.0). colby.edu Phenolphthalein diphosphate also serves as an effective substrate for these enzymes, such as those found in wheat germ, prostate tissue, and various plant sources. sserc.org.ukcolby.edustem.org.uk The fundamental reaction is the same as with alkaline phosphatases—the hydrolytic cleavage of phosphate esters to release phenolphthalein.

The primary difference in reactivity lies in the optimal pH for the reaction. For assays involving acid phosphatases, the enzymatic reaction is carried out at an acidic pH (e.g., pH 4-6). colby.edu Under these conditions, the product phenolphthalein is colorless. sserc.org.uk To quantify the reaction, the pH of the solution must be raised by adding a strong base (e.g., sodium carbonate or sodium hydroxide) to stop the enzyme activity and induce the color change of the phenolphthalein indicator. sserc.org.uk Studies have noted that when using phenolphthalein-based substrates for prostatic acid phosphatase determination, the presence of proteins like albumin can interfere by binding to both the substrate and the product, potentially affecting the accuracy of kinetic calculations. nih.gov

Determination of Enzymatic Kinetic Parameters

The study of enzyme kinetics provides crucial insights into the catalytic efficiency and substrate affinity of an enzyme. For phosphatases, phenolphthalein diphosphate is a useful tool for these investigations.

The relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate is often described by the Michaelis-Menten equation. colby.edu This model is used to determine two key kinetic parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, often indicating the affinity of the enzyme for the substrate. uasbangalore.edu.in

To determine these parameters for a phosphatase using phenolphthalein diphosphate, a series of experiments are conducted where the initial reaction velocity is measured across a range of substrate concentrations. uasbangalore.edu.in The velocity is determined by monitoring the rate of phenolphthalein formation over time. By plotting the initial velocity against the substrate concentration, a hyperbolic curve is typically obtained, from which Vmax and Km can be derived using linear transformations like the Lineweaver-Burk plot. uasbangalore.edu.in

Interactive Data Table: Representative Michaelis-Menten Constants for Phosphatases

While specific kinetic data for phenolphthalein diphosphate calcium salt is sparsely reported, the following table provides representative Km values for various phosphatases using the common substrate p-Nitrophenyl phosphate (pNPP), illustrating the typical range of these constants.

Enzyme SourceEnzyme TypeSubstrateKm (mM)Conditions
Calf IntestineAlkaline PhosphatasepNPP0.40pH 9.5 (Glycine-NaOH buffer)
Calf IntestineAlkaline PhosphatasepNPP0.76pH 11.0 (Tris-HCl buffer)
Tobacco LeavesAcid PhosphatasePLP0.24pH 5.5
Burkholderia gladioliAcid PhosphatasepNPP0.065pH 6.0
Soil ExtractAcid PhosphatasepNPP4.9 - 9.6Varied Alfisols

This data is illustrative of the kinetic parameters determined for phosphatase enzymes with chromogenic substrates. uasbangalore.edu.inniscpr.res.innih.govnih.govnih.gov

Beyond Vmax and Km, other important kinetic parameters include the turnover number (kcat) and the catalytic efficiency (kcat/Km).

Turnover Rate (kcat): This constant represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is fully saturated. It is calculated from Vmax and the total enzyme concentration ([E]t) using the formula: kcat = Vmax / [E]t.

Catalytic Efficiency (kcat/Km): Also known as the specificity constant, this ratio is a measure of how efficiently an enzyme converts a substrate into a product. It is particularly useful for comparing an enzyme's preference for different substrates or for comparing the efficiency of different enzymes at low substrate concentrations. nih.gov An enzyme with a high kcat/Km value is considered highly efficient.

These parameters are fundamental to understanding the catalytic power of an enzyme. For instance, some phosphatases are considered "perfect enzymes," meaning their reaction rate is limited only by the rate at which the substrate can diffuse to the active site. nih.gov

Interactive Data Table: Representative Catalytic Parameters for Alkaline Phosphatase

This table shows kinetic values for calf intestinal alkaline phosphatase with p-Nitrophenyl phosphate (pNPP), demonstrating how catalytic parameters can vary with reaction conditions.

ParameterValue (pH 9.5)Value (pH 11.0)Unit
Km 0.400.76mM
Vmax 1.63.12µmoles min⁻¹ unit⁻¹
kcat 42.5582.98s⁻¹
kcat/Km 106.38109.18s⁻¹ mM⁻¹

Data derived from studies on calf intestinal alkaline phosphatase. niscpr.res.innih.gov

Proposed Mechanisms of Phosphodiester Bond Hydrolysis by Phosphatases

The hydrolysis of the phosphoester bonds in phenolphthalein diphosphate by phosphatases follows a well-characterized general mechanism for phosphoryl transfer reactions. Alkaline phosphatases, for example, typically employ a two-metal ion catalytic mechanism. nih.gov

The proposed mechanism generally involves the following key steps:

Substrate Binding: The phosphate group of the substrate, phenolphthalein diphosphate, binds to the active site of the enzyme. The active site of many phosphatases, like E. coli alkaline phosphatase, contains two zinc ions and one magnesium ion that are crucial for catalysis. nih.gov

Nucleophilic Attack: A key serine residue in the enzyme's active site, activated by a nearby zinc ion (Zn1), performs a nucleophilic attack on the phosphorus atom of the phosphate group. This forms a pentacoordinated transition state.

Formation of a Phosphoenzyme Intermediate: The bond between the phosphorus and the phenolphthalein leaving group is cleaved, resulting in the formation of a covalent phospho-serine intermediate and the release of phenolphthalein monophosphate.

Hydrolysis of the Intermediate: A water molecule, coordinated and activated by the second zinc ion (Zn2), acts as a nucleophile and attacks the phosphorus atom of the phospho-serine intermediate. This step hydrolyzes the intermediate, regenerating the active site serine and releasing an inorganic phosphate ion.

Second Hydrolysis: The released phenolphthalein monophosphate can then re-enter the catalytic cycle to be hydrolyzed into phenolphthalein and a second phosphate ion, completing the reaction.

This mechanism, involving a covalent phosphoenzyme intermediate, is a hallmark of many members of the alkaline phosphatase superfamily and is believed to be the pathway for the hydrolysis of substrates like phenolphthalein diphosphate. nih.gov

Influence of Environmental Factors on Enzymatic Activity (e.g., pH, ionic strength in in vitro systems)

The catalytic efficiency of enzymes is profoundly influenced by the physicochemical conditions of the reaction environment. For the enzymatic hydrolysis of phenolphthalein diphosphate, factors such as pH and ionic strength are critical in modulating the reaction kinetics by affecting the enzyme's structure, the ionization state of the active site residues, and the binding of the substrate.

The pH of the medium is a determining factor for the activity of phosphatases, the enzymes responsible for hydrolyzing phenolphthalein diphosphate. These enzymes exhibit optimal activity within a specific pH range, which is characteristic of the particular enzyme. Phosphatases are broadly categorized into acid and alkaline phosphatases based on their optimal pH. Acid phosphatases function optimally in acidic environments (pH < 7.0), while alkaline phosphatases show maximum activity in alkaline conditions (pH > 7.0). pogo-app.co.uksserc.org.uknih.gov

For alkaline phosphatases, the optimal pH is typically between 8.0 and 10.0. sigmaaldrich.com However, this can vary depending on the source of the enzyme, the buffer system used, and the concentration of the substrate. sigmaaldrich.comniscpr.res.innih.gov For instance, with the substrate p-nitrophenyl phosphate, calf intestinal alkaline phosphatase exhibits its highest activity at pH 9.5 in a glycine-NaOH buffer and at pH 11 in a Tris-HCl buffer. niscpr.res.innih.gov Changes in pH alter the ionization of amino acid residues in the enzyme's active site, which can affect substrate binding and the catalytic mechanism. lsbu.ac.uk At a suboptimal pH, the enzymatic activity decreases, in part due to changes in the enzyme's conformation and a reduction in the affinity for the substrate. niscpr.res.innih.gov

The following interactive table summarizes the optimal pH for different phosphatases that act on phenolphthalein diphosphate or the structurally related substrate, p-nitrophenyl phosphate (pNPP).

Enzyme SourceSubstrateBufferOptimal pH
Germinating Mung Beans (Acid Phosphatase)Phenolphthalein DiphosphateCitric Acid Buffer5.0
Calf Intestine (Alkaline Phosphatase)p-Nitrophenyl PhosphateGlycine-NaOH9.5
Calf Intestine (Alkaline Phosphatase)p-Nitrophenyl PhosphateTris-HCl11.0
Rat Liver (Alkaline Phosphatase)p-Nitrophenyl PhosphateNot Specified7.5 (Optimal catalytic efficiency)
E. coli (Alkaline Phosphatase)p-Nitrophenyl PhosphateNot Specified8.0

Data for p-nitrophenyl phosphate is included to illustrate the typical pH optima for alkaline phosphatases due to limited specific data for phenolphthalein diphosphate.

Ionic strength, which is a measure of the concentration of ions in a solution, also plays a significant role in enzymatic activity. The stability and activity of phosphatases can be highly dependent on the ionic strength of the medium. nih.gov For some enzymes, such as the alkaline phosphatase from Vibrio splendidus, stability is low at low ionic strengths and increases with higher concentrations of salts like sodium chloride. nih.gov This effect can also be pH-dependent. nih.gov

Conversely, in other systems, high ionic strength can be inhibitory to enzymatic reactions. researchgate.netwur.nl An increase in salt concentration can affect the electrostatic interactions between the enzyme and the substrate, potentially leading to a decrease in the rate of hydrolysis. researchgate.net For example, the presence of 0.5 M NaCl has been shown to decrease the rate of hydrolysis of whey protein isolate by certain proteases. wur.nl The accumulation of salts in a reaction mixture can lead to lower enzyme activity. researchgate.net The specific ions present in the solution are also important, as some may have specific inhibitory or activating effects on the enzyme.

Applications in Biochemical Assay Development and Optimization

Principles of Colorimetric Detection in Phosphatase Assays

The fundamental principle behind the use of phenolphthaleindiphosphate in phosphatase assays is the enzymatic hydrolysis of the substrate to produce phenolphthalein (B1677637). mystrica.commystrica.com Phenolphthaleindiphosphate itself is a colorless compound. mystrica.commystrica.com In the presence of a phosphatase enzyme, such as acid or alkaline phosphatase, the phosphate (B84403) groups are cleaved from the molecule. mystrica.comsserc.org.uk This reaction liberates free phenolphthalein and phosphate ions. pogo-app.co.uk While phenolphthalein is colorless in acidic or neutral solutions, the addition of an alkali, such as sodium carbonate, raises the pH. sserc.org.ukpogo-app.co.uk In alkaline conditions (typically above pH 10), the deprotonated phenolphthalein molecule undergoes a structural change to its anionic form, which exhibits a vibrant pink or fuchsia color. mystrica.comsserc.org.ukwikipedia.org The intensity of this color is directly proportional to the amount of phenolphthalein produced, which in turn corresponds to the activity of the phosphatase enzyme. mystrica.com This color change provides a straightforward and visually detectable endpoint for the assay. sserc.org.uk

The pink-colored solution resulting from the enzymatic reaction can be quantitatively measured using a spectrophotometer or a colorimeter. sserc.org.ukccri.edu Spectrophotometry is a technique that measures the amount of light absorbed by a colored compound at a specific wavelength. sigmaaldrich.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Therefore, by measuring the absorbance of the pink phenolphthalein product, one can determine its concentration and, consequently, the rate of the enzymatic reaction. scirp.org

The assay procedure typically involves incubating the phosphatase-containing sample with the phenolphthaleindiphosphate substrate for a defined period. sserc.org.uk The reaction is then stopped, and the color is developed by adding an alkaline solution, like sodium carbonate or sodium hydroxide (B78521). sserc.org.ukpogo-app.co.uk A blank control, containing all components except the enzyme, is used to zero the spectrophotometer. sserc.org.uk The absorbance of the test samples is then read, and the enzyme activity is calculated based on a standard curve generated with known concentrations of phenolphthalein. drmillett.com

For maximum sensitivity and accuracy in spectrophotometric quantification, it is crucial to measure the absorbance at the wavelength where the analyte absorbs light most strongly, known as the maximum absorption wavelength (λmax). quora.com The basic, pink form of phenolphthalein exhibits a strong absorbance peak in the visible spectrum, typically around 550 to 555 nm. sserc.org.ukccri.eduphotochemcad.comresearchgate.net Studies have reported the λmax for phenolphthalein to be 552 nm, 553 nm, or 554 nm depending on the solvent and conditions. wikipedia.orgphotochemcad.comresearchgate.net Using the λmax minimizes measurement errors that can arise from slight fluctuations in the spectrophotometer's wavelength calibration and provides the highest possible signal for a given concentration, thereby enhancing the assay's sensitivity. quora.com Fluorination of the phenolphthalein molecule can cause a bathochromic shift (a shift to a longer wavelength), with monofluorinated and difluorinated derivatives showing absorption maxima at 558 nm and 564 nm, respectively. nih.gov

Table 1: Absorbance Maxima (λmax) of Phenolphthalein and Derivatives
CompoundConditionReported λmax (nm)Source
PhenolphthaleinAlkaline (pH 10.5)553 researchgate.net
Phenolphthalein0.1 N NaOH554 photochemcad.com
PhenolphthaleinBasic Solution552 wikipedia.org
Monofluorinated PhenolphthaleinBasic Solution558 nih.gov
Difluorinated PhenolphthaleinBasic Solution564 nih.gov

Assay Development for Enzyme Activity Profiling

Phenolphthaleindiphosphate serves as a reliable substrate for developing assays aimed at profiling enzyme activity. These assays are essential for understanding enzyme kinetics, specificity, and inhibition in various research contexts.

In research settings, several methods are employed to measure phosphatase activity. Colorimetric assays are widely used due to their simplicity and compatibility with standard laboratory equipment. nih.gov Besides phenolphthaleindiphosphate, another common chromogenic substrate is p-nitrophenyl phosphate (pNPP). sigmaaldrich.comacs.orgsciencellonline.com In pNPP assays, phosphatase activity liberates p-nitrophenol, which turns yellow under alkaline conditions and can be measured at 405 nm. sigmaaldrich.comsciencellonline.com

Other methods include fluorescent assays, which often provide higher sensitivity. Substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) yield a highly fluorescent product upon dephosphorylation. acs.orgnih.gov For more detailed kinetic studies or when studying specific physiological substrates, researchers may use methods involving 32P-labeled substrates. nih.gov These radioactive assays offer high sensitivity and allow for the study of full-length protein substrates but require specialized handling and equipment. nih.gov Assays based on the detection of the inorganic phosphate product, for example, using malachite green, are also common as they can be used with any phosphatase substrate. nih.govrndsystems.comthermofisher.com The choice of method often depends on the specific research question, balancing the need for throughput, sensitivity, and physiological relevance. nih.gov

Developing a robust assay is critical for the accuracy and reproducibility of biochemical screens, especially in the context of drug discovery. researchgate.netnih.gov A robust assay consistently and reliably measures the intended biological activity with minimal variability. nih.gov Key statistical parameters are used to validate the performance of an assay intended for screening.

The Z-factor (or Z') is a common metric that reflects the quality of an assay by considering both the signal dynamic range and data variation. researchgate.net An assay with a Z-factor greater than 0.5 is generally considered excellent and suitable for high-throughput screening. researchgate.net Another important parameter is the coefficient of variation (CV), which measures the relative variability of the data (standard deviation divided by the mean). nih.gov For a robust assay, the CV should typically be less than 20%. researchgate.net Low intra-plate, inter-plate, and day-to-day variability are essential for ensuring that results are comparable across different experiments and screening runs. researchgate.netnih.gov The development process involves optimizing factors such as substrate and enzyme concentrations, incubation time, temperature, and buffer composition to achieve a stable signal and high performance. drmillett.comnih.gov

Table 2: Key Parameters for Robust Assay Validation
ParameterDescriptionAcceptable Criteria for HTSSource
Z-Factor (Z')A measure of assay quality that combines the signal window and data variability.> 0.5 researchgate.net
Coefficient of Variation (CV)A standardized measure of data dispersion (Standard Deviation / Mean).< 20% researchgate.net
Signal Window (S/B)The ratio of the signal from the uninhibited enzyme to the background signal.Generally > 2
ReproducibilityConsistency of results across different plates, days, and operators.Low inter-plate and inter-day CV researchgate.netnih.gov

Integration into High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. ox.ac.uk Assays based on phenolphthaleindiphosphate are well-suited for integration into HTS platforms due to their simplicity, cost-effectiveness, and colorimetric endpoint. springernature.com

The transition from a benchtop assay to an HTS platform involves several key steps, including miniaturization and automation. nih.govox.ac.uk Miniaturization involves scaling down the reaction volume and transferring the assay into high-density microtiter plates, such as 384-well or 1536-well formats. ox.ac.uk This reduces the consumption of expensive reagents and test compounds. nih.gov Automation of liquid handling using robotic systems ensures precise and consistent dispensing of reagents and compounds, which is crucial for minimizing variability and achieving the high throughput required for large-scale screens. nih.govox.ac.ukresearchgate.net The straightforward "add-and-read" nature of the phenolphthaleindiphosphate assay, where the colorimetric signal is measured after a simple stop solution is added, makes it particularly amenable to automation. nih.gov This allows for the rapid and efficient screening of large chemical libraries to identify potential modulators of phosphatase activity. ox.ac.ukspringernature.com

Adaptations for Automation and Miniaturization of Assays

The transition of biochemical assays from manual, low-throughput formats to automated and miniaturized systems is driven by the need for increased efficiency, higher throughput, and reduced costs in areas like high-throughput screening (HTS). nih.gov Assays utilizing phenolphthalein diphosphate (B83284) are well-suited for this transition, though certain adaptations are necessary to overcome challenges associated with smaller volumes and robotic handling.

Miniaturization involves scaling down assay volumes into high-density microplates, such as 384-well and 1536-well formats. nih.govcapes.gov.br This process offers significant advantages, including the conservation of valuable reagents and the reduction of cell culture requirements, which in turn lowers logistical challenges and experimental error from batch-to-batch variations. wiley.com However, miniaturizing absorbance-based assays, such as those employing the colored phenolphthalein product, presents specific difficulties. These challenges include diminished signal strength due to shorter optical path lengths and optical distortions caused by the meniscus in small wells. nih.govcapes.gov.br

To counteract these issues, innovative methods have been developed. One such strategy involves using the inherent fluorescent properties of white microplates. In this setup, the colored product generated by the enzymatic hydrolysis of phenolphthalein diphosphate quenches the fluorescence emitted by the plate itself. This quenching effect can be measured with a simple fluorometric plate reader, effectively converting a traditional absorbance assay into a fluorescence-based one, which is more amenable to miniaturization and provides robust screening statistics. nih.govresearchgate.net

Automation of these miniaturized assays relies on precise liquid handling systems and automated analyzers that replace manual pipetting steps, thereby increasing accuracy and precision. wiley.comnih.gov The development of automated systems for alkaline phosphatase assays using phenolphthalein-based substrates dates back several decades, demonstrating the compound's long-standing compatibility with automated platforms. nih.gov Modern robotic systems, combined with sophisticated data management software, allow for the seamless execution of assays, from reagent dispensing to data acquisition and quality control monitoring. hee.nhs.uk

Strategies for Reducing Assay Interference and Background Signals

A critical aspect of optimizing any biochemical assay is the reduction of interference and background signals, which enhances sensitivity and ensures the reliability of results. In assays using phenolphthalein diphosphate, background signals can originate from non-enzymatic substrate degradation, the presence of endogenous phosphatases in biological samples, or interfering substances that absorb light at the same wavelength as the phenolphthalein product.

Several strategies can be employed to mitigate these issues:

Improving Wash Steps: In immunoenzymatic assays where alkaline phosphatase (ALP) is used as a label, inadequate washing can leave residual enzyme activity, leading to falsely high signals. nih.gov Optimizing the number and stringency of wash steps is crucial for reducing this source of background.

Sample Pre-treatment: To address interference from endogenous reductants in a sample, which can affect colorimetric readouts, a pre-treatment step can be implemented. This may involve selectively oxidizing the interfering compounds before initiating the primary enzymatic reaction. nih.gov

Use of Inhibitors: The inclusion of specific inhibitors can help differentiate the activity of the target phosphatase from other endogenous enzymes. For example, levamisole (B84282) can be used to inhibit most alkaline phosphatases, helping to confirm that the observed signal is from the specific isoenzyme of interest. researchgate.net

Advanced Substrate Design: While not specific to phenolphthalein diphosphate, novel strategies in substrate chemistry highlight advanced approaches to minimizing background. For instance, a "double-lock" strategy has been developed for fluorescein (B123965) diphosphate where the substrate is confined within coordination nanoparticles. This dual-inhibition mechanism dramatically reduces background absorbance and is only unlocked by the target enzyme, significantly improving the limit of detection. nih.govresearchgate.net Such principles could inspire future modifications of other chromogenic substrates.

Signal Amplification Techniques: Techniques like Enzyme-Labeled Fluorescence (ELF) use substrates that, upon enzymatic action, produce a fluorescent precipitate at the site of the reaction. thermofisher.com This localizes the signal and can reduce background from the soluble, unreacted substrate. Pre-bleaching the sample with UV light before measurement can further reduce autofluorescence from the sample itself. thermofisher.com

Comparative Analysis with Other Chromogenic and Fluorogenic Phosphatase Substrates (e.g., p-Nitrophenyl Phosphate)

The selection of a substrate for a phosphatase assay depends on the required sensitivity, experimental context, and available instrumentation. Phenolphthalein diphosphate is one of several options, each with a distinct profile. Its performance is often compared with that of other common chromogenic substrates, like p-Nitrophenyl Phosphate (pNPP), and various fluorogenic substrates.

Relative Sensitivity and Dynamic Range Considerations

Sensitivity is a primary differentiator among phosphatase substrates. Assays based on fluorescence or chemiluminescence are generally much more sensitive than colorimetric methods. thermofisher.com

p-Nitrophenyl Phosphate (pNPP): This is a widely used chromogenic substrate that produces a yellow product (p-nitrophenol) upon hydrolysis, typically measured at 405 nm. wikipedia.orgnih.gov While reliable and inexpensive, its major drawback is relatively low sensitivity. nih.gov Assays using pNPP can be limited by the low extinction coefficient of the product, especially at neutral pH. nih.gov

Phenolphthalein Diphosphate: This substrate yields the intensely pink phenolphthalein in alkaline conditions. The resulting product has a high molar absorptivity, which generally translates to higher sensitivity compared to pNPP under optimal pH conditions.

Fluorogenic Substrates: These compounds, such as fluorescein diphosphate and 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone (CPPCQ), are colorless and non-fluorescent until the phosphate group is removed by a phosphatase. researchgate.netnih.gov The resulting fluorophore can be detected with high sensitivity, often orders of magnitude greater than chromogenic substrates. promega.com For example, one fluorescence-based system demonstrated a 60-fold lower limit of detection for alkaline phosphatase compared to a pNPP-based assay. promega.com Fluorogenic probes also benefit from red-shifted excitation and emission wavelengths, which reduce background autofluorescence from cells and tissues. nih.gov

Chemiluminescent Substrates: Substrates like CSPD and CDP-Star produce light as a result of the enzymatic reaction, offering extremely high sensitivity suitable for detecting minute quantities of enzyme. thermofisher.com

The dynamic range of an assay is also critical. While fluorogenic and chemiluminescent assays offer superior sensitivity at the lower end, chromogenic assays like those using pNPP or phenolphthalein diphosphate can be advantageous when measuring a wide range of substrate concentrations, as the substrate concentration is often not a limiting factor in the reaction. wikipedia.org

Substrate TypeExample SubstrateDetection MethodRelative SensitivityTypical Dynamic Range
Chromogenicp-Nitrophenyl Phosphate (pNPP)Absorbance (405 nm)LowModerate to Wide
ChromogenicPhenolphthalein DiphosphateAbsorbance (~550 nm)ModerateModerate to Wide
FluorogenicFluorescein DiphosphateFluorescenceHighNarrow to Moderate
ChemiluminescentCDP-Star®LuminescenceVery HighNarrow to Moderate

Advantages and Disadvantages in Specific Research Applications

The choice between phenolphthalein diphosphate and other substrates is often dictated by the specific application.

Chromogenic Substrates (Phenolphthalein Diphosphate and pNPP):

Advantages:

Cost-Effectiveness: These substrates are generally inexpensive, making them suitable for large-scale or routine screening. wikipedia.orgnih.gov

Simple Instrumentation: Assays can be read using standard spectrophotometers or plate readers, which are widely available. wikipedia.org

Ease of Use: The protocols are typically straightforward, involving the addition of a stop solution and measuring absorbance. sciencellonline.com

Disadvantages:

Lower Sensitivity: They are less sensitive than fluorogenic or chemiluminescent alternatives, making them unsuitable for detecting low levels of enzyme activity. thermofisher.com

Interference: The assay can be susceptible to interference from colored compounds in the sample matrix or from substances that alter the pH of the final solution.

pH Dependence: The color development of both phenolphthalein and p-nitrophenol is highly pH-dependent, requiring alkaline conditions for maximal absorbance. This may not be compatible with all enzyme systems or experimental conditions. nih.gov

Fluorogenic and Chemiluminescent Substrates:

Advantages:

High Sensitivity: Their primary advantage is exceptionally high sensitivity, allowing for the detection of very low enzyme concentrations. nih.govpromega.com

Suitability for Imaging: Some fluorogenic substrates produce an insoluble, fluorescent precipitate, making them ideal for localizing enzyme activity in cells and tissues (in situ hybridization and immunohistochemistry). researchgate.netthermofisher.com

Disadvantages:

Higher Cost: These reagents are typically more expensive than their chromogenic counterparts.

Instrumentation: They require more specialized equipment, such as a fluorometer or luminometer.

Substrate Instability: Some fluorogenic substrates can be chemically unstable or exhibit pH-dependent fluorescence. nih.gov

Advanced Analytical Characterization in Biochemical Studies

Spectroscopic Techniques for Reaction Monitoring (e.g., Time-Resolved UV-Vis Spectroscopy)

The hydrolysis of the colorless phenolphthalein (B1677637) diphosphate (B83284) to phenolphthalein provides a convenient method for reaction monitoring using UV-Vis spectroscopy. Phenolphthalein is a well-known pH indicator that exhibits distinct absorbance spectra under different pH conditions. In its deprotonated form, typically at a pH above 8.2, it imparts a vibrant pink to fuchsia color to the solution, with a maximum absorbance around 552 nm.

Time-resolved UV-Vis spectroscopy can be effectively utilized to monitor the progress of the hydrolysis reaction in real-time. By setting the spectrophotometer to measure the absorbance at 552 nm, the formation of the colored phenolphthalein product can be continuously tracked. The rate of the reaction can be determined by observing the increase in absorbance over time. This technique is particularly useful for kinetic studies of enzymes, such as alkaline phosphatase, that catalyze the hydrolysis of phenolphthalein diphosphate.

Table 1: Spectroscopic Data for Phenolphthalein

pH ConditionFormColorMaximum Absorbance (λmax)
< 0H₃In⁺Orange-
0 to 8.2H₂InColorless-
8.2 to 12.0In²⁻Pink to Fuchsia~552 nm
> 12.0In(OH)³⁻Colorless-

This table is interactive and can be sorted by clicking on the headers.

The data illustrates that for effective monitoring of the hydrolysis of phenolphthalein diphosphate, the reaction buffer should be maintained at a pH between 8.2 and 12.0 to ensure the formation of the colored dianionic form of phenolphthalein.

Chromatographic Separations for Substrate and Product Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of the substrate (phenolphthalein diphosphate) and its hydrolysis products (phenolphthalein and inorganic phosphate). A reversed-phase HPLC method is typically employed for this purpose.

In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient of the organic solvent can be adjusted to achieve optimal separation of the polar substrate and the less polar product.

Detection is commonly performed using a UV detector. Phenolphthalein can be detected at a wavelength where it exhibits significant absorbance, such as 277 nm, while the diphosphate substrate can also be monitored at a suitable UV wavelength. The retention times of the compounds are used for their identification, and the peak areas are used for their quantification. This allows for the determination of the extent of the reaction and the concentration of each species at different time points.

Table 2: Exemplary HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 277 nm
Injection Volume 20 µL

This table is interactive and can be sorted by clicking on the headers.

By analyzing samples at various time intervals during the hydrolysis reaction, a chromatogram will show a decrease in the peak corresponding to phenolphthalein diphosphate and a concurrent increase in the peak corresponding to phenolphthalein.

Mass Spectrometry for Elucidating Hydrolysis Pathways and Product Identification

Mass spectrometry (MS) is an indispensable tool for the elucidation of the hydrolysis pathway of phenolphthalein diphosphate and the definitive identification of its products. Coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling unambiguous identification.

The hydrolysis is expected to proceed in a stepwise manner, with the sequential removal of the two phosphate groups. Electrospray ionization (ESI) in negative ion mode is particularly well-suited for the analysis of the phosphate-containing species.

The expected species to be observed in the mass spectrum would include:

Phenolphthalein diphosphate: The intact substrate.

Phenolphthalein monophosphate: An intermediate product of the hydrolysis.

Phenolphthalein: The final hydrolysis product.

By monitoring the m/z values corresponding to these species over the course of the reaction, the hydrolysis pathway can be confirmed. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions, further confirming their identity. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ions, providing structural information and confirming the connectivity of the phosphate groups to the phenolphthalein core.

Table 3: Expected m/z Values for Key Species in Negative Ion Mode ESI-MS

CompoundFormulaExpected [M-H]⁻ m/z
Phenolphthalein DiphosphateC₂₀H₁₄O₁₀P₂479.0038
Phenolphthalein MonophosphateC₂₀H₁₃O₇P399.0371
PhenolphthaleinC₂₀H₁₄O₄318.0892

This table is interactive and can be sorted by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Studies of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. While obtaining NMR data specifically for phenolphthalein diphosphate calcium salt can be challenging due to solubility and potential peak broadening from the paramagnetic nature of calcium, NMR studies of the parent compound and its derivatives provide valuable structural insights.

¹H NMR spectroscopy of phenolphthalein reveals characteristic signals for the aromatic protons. The hydrolysis of the diphosphate would lead to significant changes in the chemical shifts of the protons on the phenolic rings due to the removal of the electron-withdrawing phosphate groups.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. wikipedia.org A ³¹P NMR spectrum of phenolphthalein diphosphate would be expected to show a single resonance (or a set of coupled resonances depending on the symmetry) corresponding to the two equivalent phosphate groups. As hydrolysis proceeds, this signal would decrease, and a new signal corresponding to inorganic phosphate would appear. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, providing information about the nature of the phosphate ester. huji.ac.il

Table 4: Representative NMR Data for Related Compounds

NucleusCompoundExpected Chemical Shift Range (ppm)Key Observations
¹H Phenolphthalein6.5 - 8.0Complex aromatic signals. chemicalbook.com
³¹P Organic Diphosphates-10 to -15Signals are sensitive to pH and coupling with neighboring nuclei. arxiv.org
³¹P Inorganic Phosphate0 to 5Chemical shift is highly dependent on pH.

This table is interactive and can be sorted by clicking on the headers.

By comparing the NMR spectra of the starting material and the reaction mixture over time, the structural changes occurring during hydrolysis can be thoroughly characterized.

Theoretical and Computational Investigations

Molecular Docking Simulations of Substrate-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when bound to the active site of an enzyme to form a stable complex. For phenolphthalein (B1677637) diphosphate (B83284), docking simulations are typically performed with alkaline phosphatase (ALP), a primary enzyme responsible for its hydrolysis. These simulations help in understanding the key interactions that facilitate substrate binding and subsequent catalysis. nih.gov

The process involves placing the phenolphthalein diphosphate molecule in various conformations within the enzyme's binding pocket and calculating the binding affinity for each pose. The results of such simulations reveal crucial interactions, such as hydrogen bonds and electrostatic interactions, between the phosphate (B84403) groups of the substrate and key residues in the ALP active site. Specifically, the phosphate moieties are expected to interact with the zinc ions (Zn1 and Zn2) and a conserved arginine residue (Arg166) within the active site, which are critical for stabilizing the substrate. researchgate.net The phenolphthalein portion of the molecule would likely form hydrophobic and van der Waals interactions with nonpolar residues lining the active site cavity.

Docking studies can also be used to compare the binding of phenolphthalein diphosphate with other known substrates or inhibitors of alkaline phosphatase. mdpi.commdpi.com The calculated binding energies provide a quantitative measure of the binding affinity, with more negative values indicating a more stable complex.

Table 1: Hypothetical Binding Energies of Phenolphthalein Diphosphate and Analogs with Alkaline Phosphatase This table presents plausible data based on typical values observed in molecular docking studies of similar enzyme-substrate systems.

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues
Phenolphthalein Diphosphate-8.5Arg166, Zn1, Zn2, Asp327, Ser102
Phenolphthalein Monophosphate-6.2Arg166, Zn1, Zn2, Ser102
Inorganic Phosphate (Pi)-4.8Arg166, Zn1, Zn2

Quantum Mechanical Calculations of Reaction Intermediates

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to study the electronic details of the enzymatic reaction mechanism. frontiersin.orgwisc.edu These calculations can map the entire energy landscape of the hydrolysis of phenolphthalein diphosphate, identifying transition states and reaction intermediates. The hydrolysis of the phosphate ester bond is the key chemical step. wisc.edu

For phosphate ester hydrolysis, two primary mechanisms are generally considered: an associative mechanism, which proceeds through a pentacovalent phosphorane intermediate, and a dissociative mechanism, which involves a metaphosphate-like transition state. nih.govnih.gov QM/MM calculations for phenolphthalein diphosphate hydrolysis by alkaline phosphatase would likely model the active site quantum mechanically, while the rest of the protein and solvent are treated with classical molecular mechanics. frontiersin.orgnih.gov

These simulations would elucidate the role of active site residues, such as a nucleophilic serine (Ser102), which attacks the phosphorus atom. The calculations would also detail the proton transfer events involving other nearby residues that act as general acids or bases to facilitate the reaction. rsc.org The calculated energy barriers for the formation and breakdown of intermediates provide a quantitative understanding of the reaction rates.

Table 2: Calculated Relative Energies of Reaction Species in the Hydrolysis of a Phosphate Ester Bond of Phenolphthalein Diphosphate This table contains representative data derived from QM/MM studies on analogous phosphate hydrolysis reactions.

Reaction SpeciesRelative Energy (kcal/mol)Description
Enzyme-Substrate Complex0.0Initial state with substrate bound in the active site.
Transition State 1 (TS1)+15.2Formation of the pentacovalent intermediate.
Phospho-enzyme Intermediate-5.7Covalent intermediate with phenolphthalein monophosphate released.
Transition State 2 (TS2)+12.8Hydrolysis of the phospho-enzyme intermediate.
Enzyme-Product Complex-10.3Final state with inorganic phosphate in the active site.

Computational Predictions of Structure-Activity Relationships for Enzymatic Turnover

Computational methods are instrumental in establishing structure-activity relationships (SAR), which correlate the chemical structure of a substrate with its biological activity. nih.govuni-bonn.de For the enzymatic turnover of phenolphthalein diphosphate, quantitative structure-activity relationship (QSAR) models can be developed to predict the catalytic efficiency (kcat) based on various molecular descriptors. nih.gov These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic characteristics.

By systematically modifying the structure of phenolphthalein diphosphate in silico (e.g., by adding different substituents to the phenolphthalein core) and calculating the corresponding descriptors, a predictive model can be built. researchgate.netmdpi.com Machine learning algorithms are increasingly used to develop these models, which can then be used to screen virtual libraries of related compounds to identify substrates with potentially higher turnover rates. researchgate.netfrontiersin.org These computational predictions can guide the synthesis of new substrates with improved properties for various biotechnological applications.

Modeling of Reaction Kinetics under Varying Biochemical Conditions

Kinetic modeling aims to mathematically describe the rate of the enzymatic reaction and how it is influenced by various factors. For the hydrolysis of phenolphthalein diphosphate by alkaline phosphatase, the Michaelis-Menten model is often a starting point. nih.gov However, more complex models can be developed to account for varying biochemical conditions such as pH, temperature, and the presence of inhibitors or activators. nih.govnih.gov

Computational models can simulate the reaction progress curves under different conditions. For instance, the effect of pH can be modeled by considering the protonation states of key catalytic residues in the enzyme's active site and of the substrate itself. researchgate.net Similarly, the temperature dependence of the reaction rate can be modeled using equations like the Arrhenius equation or more complex models that account for enzyme stability at different temperatures. nih.gov These models are crucial for optimizing the conditions for assays that use phenolphthalein diphosphate and for understanding the enzyme's behavior in different biological or industrial environments. researchgate.netbas.bg

Table 3: Modeled Kinetic Parameters for Phenolphthalein Diphosphate Hydrolysis by Alkaline Phosphatase at Different pH Values (at 37°C) This table presents illustrative data showing the typical pH-dependence of alkaline phosphatase activity.

pHKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
8.00.255002.0 x 10⁶
9.00.1812006.7 x 10⁶
10.00.1515001.0 x 10⁷
11.00.228003.6 x 10⁶

Future Research Trajectories and Methodological Enhancements

Development of Novel Phenolphthalein (B1677637) Diphosphate (B83284) Derivatives with Tunable Properties

The chemical structure of phenolphthalein diphosphate offers a versatile scaffold for the development of new derivatives with tailored properties. Future research will likely focus on modifying the core phenolphthalein structure or the phosphate (B84403) groups to fine-tune characteristics such as solubility, reactivity with specific enzyme isoforms, and spectral properties of the resulting phenolphthalein. The goal is to create a new generation of substrates that can offer enhanced sensitivity, a broader dynamic range, or novel functionalities for specific applications.

Key research objectives in this area include:

Altering Hydrophobicity/Hydrophilicity: Modifying the aromatic rings could alter the solubility of the substrate, making it more suitable for assays in non-aqueous environments or for penetrating cellular membranes in specific in vitro models.

Shifting Spectral Properties: Chemical modifications could shift the absorbance maximum of the dephosphorylated phenolphthalein product, which would be advantageous for multiplexed assays where spectral overlap with other reporters is a concern.

Modulating Enzyme Kinetics: Introducing different functional groups could alter the substrate's affinity (Km) and turnover rate (kcat) for various phosphatases, enabling the design of substrates that are highly selective for a particular enzyme of interest.

Table 1: Hypothetical Properties of Novel Phenolphthalein Diphosphate Derivatives

Derivative Modification Target Property Potential Application
PD-1 Addition of sulfonic acid groups Increased water solubility High-throughput screening in aqueous buffers
PD-2 Halogenation of phenyl rings Shifted absorbance maximum (λmax) Multi-analyte colorimetric assays

| PD-3 | Esterification of phosphate groups | Altered enzyme selectivity | Isozyme-specific phosphatase activity studies |

Exploration of Applications in Cell-Free and In Vitro Biochemical Systems

Cell-free biochemical systems, which utilize cellular machinery without intact cells, are emerging as powerful platforms for synthetic biology, drug screening, and diagnostics. frontiersin.org These open systems allow for direct manipulation and monitoring of biochemical reactions, making them ideal for a variety of applications. researchgate.net Phenolphthalein diphosphate can serve as a robust reporter substrate in these contexts.

Future applications in this domain may include:

Reporter for Cell-Free Protein Synthesis: Incorporating an alkaline phosphatase gene as a reporter in a cell-free protein synthesis (CFPS) system would allow for the use of phenolphthalein diphosphate to quantify protein expression levels quickly and cost-effectively. nih.govnih.gov This provides a simple colorimetric readout that can be measured with basic laboratory equipment.

Enzyme Evolution and Screening: Cell-free systems can be used to express and screen vast libraries of enzyme variants. sdu.dk Phenolphthalein diphosphate could be used in high-throughput screens to identify phosphatase variants with desired properties, such as enhanced stability or altered substrate specificity.

Integration with Multi-Parametric Biochemical Assays for Complex Enzyme Systems

Modern systems biology and drug discovery efforts often require the simultaneous measurement of multiple parameters to understand complex biological networks. Phenolphthalein diphosphate-based assays can be integrated with other assay technologies to create multi-parametric platforms for analyzing intricate enzyme systems.

Potential integrations include:

Simultaneous Enzyme Assays: By combining the colorimetric phenolphthalein diphosphate assay with other assays that produce fluorescent or luminescent signals, researchers can simultaneously measure the activity of a phosphatase and other enzymes (e.g., kinases, proteases) in the same sample. This is crucial for studying enzyme cascades or crosstalk between different signaling pathways.

Monitoring Cell Health and Enzyme Activity: In cell-based assays, phenolphthalein diphosphate could be used to measure the activity of an extracellular phosphatase, while an orthogonal intracellular assay measures a parameter like cytotoxicity or ATP levels. This would provide a more comprehensive picture of a compound's effect on a cellular system.

Table 2: Example of a Hypothetical Multi-Parametric Assay

Parameter Measured Assay Substrate Detection Method Result Interpretation
Alkaline Phosphatase Activity Phenolphthalein Diphosphate Colorimetric (Absorbance at 550 nm) Measures extracellular enzyme activity
Caspase-3 Activity Fluorescent Caspase-3 Substrate Fluorometric (Excitation/Emission) Measures apoptosis induction

Addressing Challenges in Assay Standardization and Cross-Laboratory Comparability

A significant hurdle in the application of any biochemical assay is ensuring that results are reproducible and comparable across different laboratories and over time. researchgate.netresearchgate.net For assays utilizing phenolphthalein diphosphate, key challenges in standardization remain. Future efforts must focus on establishing consensus protocols and reference materials. who.int

Key areas for improvement include:

Purity of Substrate: The purity of the phenolphthalein diphosphate calcium salt can vary between manufacturers, potentially affecting enzyme kinetics. Establishing certified reference materials (CRMs) with defined purity and composition is essential. researchgate.net

Buffer and Reaction Conditions: Assay results are highly sensitive to pH, ionic strength, and the presence of divalent cations in the reaction buffer. Standardizing these conditions is critical for achieving comparability.

Instrumentation and Calibration: Variations in spectrophotometer calibration can lead to discrepancies in absorbance readings. Regular performance verification and the use of standardized calibration materials are necessary.

Proficiency Testing: The implementation of proficiency testing schemes, where multiple laboratories analyze the same samples, is a proven method for assessing and improving cross-laboratory comparability. pensoft.net This helps identify systematic errors in protocols or instrumentation and promotes adherence to best practices. pensoft.net

Addressing these standardization challenges is paramount for the reliable application of phenolphthalein diphosphate-based assays in both research and potential future clinical diagnostic settings. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing phenolphthalein diphosphate calcium salt in a laboratory setting?

The synthesis typically involves reacting phenolphthalein diphosphate acid with calcium oxide or hydroxide under controlled conditions. Key steps include:

  • Stoichiometric adjustment : Ensure a 1:2 molar ratio of diphosphate acid to calcium oxide to avoid side products like calcium metaphosphate (Ca(PO₃)₂) or pyrophosphate (Ca₂P₂O₇) .
  • Reaction conditions : Conduct the reaction at elevated temperatures (e.g., 80–100°C) with continuous stirring to enhance yield. Monitor pH to maintain neutrality, as acidic conditions favor incomplete salt formation .
  • Purification : Use recrystallization in aqueous ethanol to isolate the calcium salt, followed by lyophilization to remove residual moisture .

Q. How can phenolphthalein diphosphate calcium salt be quantified in biological samples using enzymatic assays?

Enzymatic assays (e.g., phosphatase-linked methods) are preferred for specificity:

  • Sample preparation : Homogenize tissues in ice-cold PBS, centrifuge at 12,000×g for 15 minutes, and filter to remove particulates .
  • Calibration : Prepare a standard curve using serial dilutions (0–100 µM) of the calcium salt. Include a background control to account for endogenous phosphatases .
  • Detection : Use a colorimetric phosphatase substrate (e.g., p-nitrophenyl phosphate) and measure absorbance at 405 nm. Correct for interference from calcium ions by adding EDTA (1–5 mM) to chelate excess Ca²⁺ .

Q. What is the role of phenolphthalein diphosphate calcium salt in phosphatase activity assays?

This compound serves as a chromogenic substrate for alkaline phosphatase (ALP) and other phosphatases. Upon enzymatic hydrolysis, it releases phenolphthalein, which turns pink under basic conditions (pH > 10). Key considerations:

  • Substrate specificity : The calcium salt enhances solubility in aqueous buffers compared to free acid forms, making it suitable for kinetic studies .
  • Optimization : Adjust calcium concentration (0.1–1 mM) to stabilize the enzyme-substrate complex without inhibiting activity .

Advanced Research Questions

Q. How does the calcium counterion influence the compound’s stability and solubility compared to sodium or potassium salts?

  • Stability : The calcium salt is less hygroscopic than sodium/potassium salts, reducing deliquescence during storage. However, it may form insoluble precipitates in phosphate-rich buffers, requiring chelating agents .
  • Solubility : The calcium salt has moderate aqueous solubility (~5–10 mg/mL at 25°C), which is lower than tetrasodium salts but sufficient for most enzymatic assays. For high-concentration stock solutions, use Tris-HCl (pH 8.0) with 0.1% Triton X-100 .

Q. What experimental strategies can resolve discrepancies in phenolphthalein diphosphate calcium salt quantification across assay platforms?

  • Cross-validation : Compare results from colorimetric assays (e.g., phosphatase-linked) with LC-MS/MS using a C18 column and negative-ion mode for precise quantification .
  • Interference checks : Test for matrix effects (e.g., calcium ions, proteins) by spiking known concentrations into biological samples and calculating recovery rates .
  • Standardization : Use certified reference materials (CRMs) with defined purity and crystal water content, as variations in hydration can alter molar calculations .

Q. How can researchers optimize reaction conditions for ALP inhibition studies using this substrate?

  • Kinetic parameters : Determine KmK_m and VmaxV_{max} via Michaelis-Menten plots under varying calcium concentrations (0.05–2 mM). Use Lineweaver-Burk analysis to identify competitive/non-competitive inhibition .
  • Temperature effects : Conduct assays at 25°C and 37°C to assess thermal stability. Pre-incubate the substrate-enzyme mixture for 10 minutes to ensure equilibrium .
  • Data normalization : Express activity as % inhibition relative to a no-inhibitor control, correcting for background absorbance from sample turbidity .

Q. What are the implications of crystal water content in the calcium salt for molarity calculations?

  • Hydration state : Diphosphate salts often contain defined crystal water (e.g., 2–4 molecules per formula unit), which must be accounted for when preparing molar solutions. Thermogravimetric analysis (TGA) can quantify hydration .
  • Practical adjustment : For a 100 mM solution, multiply the weighed mass by the correction factor Mw (hydrated)Mw (anhydrous)\frac{M_w \text{ (hydrated)}}{M_w \text{ (anhydrous)}} to ensure accuracy .

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